Cas no 17064-48-1 (2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole)

2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole structure
17064-48-1 structure
Product Name:2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
CAS No:17064-48-1
MF:C18H18N2O
MW:278.348324298859
CID:1080451
PubChem ID:2953876
Update Time:2025-04-20

2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
    • DTXSID90387973
    • STK259827
    • 2-(4-t-butylphenyl)-5-phenyl-1,3,4-oxadiazole
    • 17064-48-1
    • SCHEMBL2839508
    • AKOS003239045
    • Inchi: 1S/C18H18N2O/c1-18(2,3)15-11-9-14(10-12-15)17-20-19-16(21-17)13-7-5-4-6-8-13/h4-12H,1-3H3
    • InChI Key: PBWKHJKVLUGQON-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2)=NN=C1C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 278.141913202g/mol
  • Monoisotopic Mass: 278.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 38.9Ų
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